Apatinib Mesylate

Overview

Description

Synthesis Analysis

While the synthesis specifics of Apatinib Mesylate are intricate, they involve complex chemical processes designed to achieve its potent anticancer activity. The synthesis route ensures the stability and efficacy of the compound, making it suitable for oral administration.

Molecular Structure Analysis

The molecular structure of Apatinib Mesylate is characterized by its ability to selectively inhibit the activity of VEGFR-2. Single-crystal X-ray diffraction has elucidated the structures of Apatinib Mesylate's solid forms, revealing the importance of molecular conformations, hydrogen bonding interactions, and packing arrangements in its stability and activity (Zhu et al., 2016).

Chemical Reactions and Properties

Apatinib Mesylate undergoes various chemical reactions related to its pharmacological activity. Its interaction with human alpha-1-acid glycoprotein (HAG) showcases the compound's moderate affinity, where hydrogen bonding, van der Waals forces, and hydrophobic interactions play significant roles (Jiang et al., 2023).

Physical Properties Analysis

The physical properties of Apatinib Mesylate, including its solubility and stability in aqueous solutions, are critical for its pharmacokinetic profile and therapeutic efficacy. Studies on its polymorphs, hydrates, and solvates have provided insights into its phase transformations and stability under various conditions (Zhu et al., 2016; Zhu et al., 2017).

Chemical Properties Analysis

Apatinib Mesylate's chemical properties, including its interactions with proteins such as bovine serum albumin (BSA) and its binding mechanism, highlight its pharmacodynamic aspects. These interactions are crucial for its mechanism of action, involving static quenching and the formation of complexes with proteins, which underpin its effectiveness as a cancer therapeutic agent (Kou et al., 2020).

Scientific Research Applications

Treatment of Gastric Cancer : Apatinib Mesylate, a small molecule tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2), is recommended as third-line treatment for metastatic gastric cancer patients. It has shown good safety, tolerance, and treatment efficacy in clinical studies, including a significant prolongation of median overall survival and progression-free survival in patients with chemotherapy-refractory metastatic gastric cancer (Geng & Li, 2015).

Application in Liver Cancer : For liver cancer treatment, especially in transarterial chemoembolization (TACE), apatinib-loaded CalliSpheres Beads (CBAPA) have been developed. This approach resulted in lower systemic concentration and higher intratumoral apatinib concentration, leading to lower tumor growth rate and improved survival time in a rabbit VX2 liver tumor model (Shi et al., 2020).

Advanced Hepatocellular Carcinoma : Apatinib Mesylate has been evaluated for its efficacy and safety in the treatment of advanced hepatocellular carcinoma (HCC). It has been found to be effective with relatively mild adverse reactions. Factors such as the line of apatinib, portal vein tumor thrombus, alpha fetoprotein level, and combination therapy were identified as independent prognostic factors for patients with advanced HCC treated with apatinib (Zheng et al., 2022).

Recurrent or Advanced Cervical Cancer : In patients with recurrent and advanced cervical cancer, apatinib combined with chemotherapy and concurrent chemo-brachytherapy (CCBT) showed promising clinical efficacy, resulting in improved response rate and prolonged progression-free survival compared with control groups. The study also noted manageable side effects (Guo et al., 2020).

Metastatic Osteosarcoma : Apatinib Mesylate showed safety and effectiveness in treating metastatic osteosarcoma patients who progressed after standard therapy. The study also noted the influence of VEGFR2 gene polymorphism on the clinical outcomes of apatinib (Liu et al., 2020).

Advanced Non-Small Cell Lung Cancer : The clinical outcomes and safety of apatinib mesylate in treating advanced non-squamous non-small cell lung cancer (NSCLC) in patients who progressed after standard therapy were investigated. The study also analyzed the kinase insert domain receptor (KDR) gene polymorphism, suggesting its influence on the treatment outcomes with apatinib mesylate (Song et al., 2020).

Safety And Hazards

properties

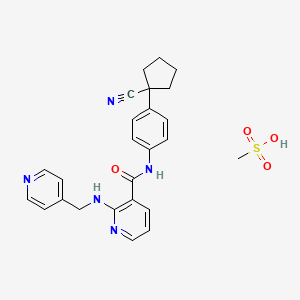

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Apatinib | |

CAS RN |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)

![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)

![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)

![4,4,4-Trifluoro-1-(3-Phenyl-1-Oxa-2,8-Diazaspiro[4.5]dec-2-En-8-Yl)butan-1-One](/img/structure/B1193500.png)

![2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1193503.png)